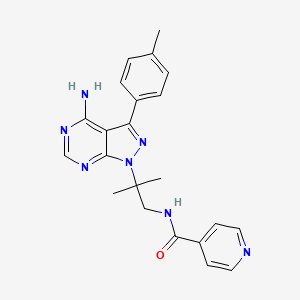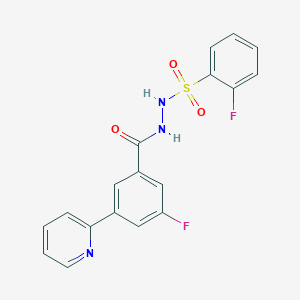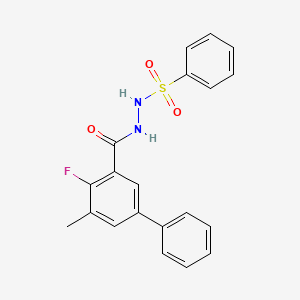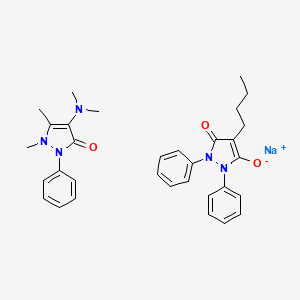
YF-452
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
YF-452 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study substitution, oxidation, and reduction reactions.
Biology: Investigated for its effects on cellular processes, particularly in endothelial cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of YF-452 involves the reaction of N-pyrrolidylacetyl chloride with 9-(4-bromobenzyl)-1,3,4,9-tetrahydro-β-carboline under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography would be employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
YF-452 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and inert atmospheres.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of this compound .
Mécanisme D'action
YF-452 exerts its effects by inhibiting the phosphorylation of VEGFR2 kinase, which is crucial for angiogenesis. This inhibition disrupts the downstream signaling pathways involving extracellular signal-regulated kinase (ERK), focal adhesion kinase (FAK), and Src. As a result, this compound effectively blocks the migration, invasion, and tube-like structure formation of endothelial cells, thereby inhibiting angiogenesis and tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sunitinib: Another VEGFR2 inhibitor used in cancer therapy.
Sorafenib: A multi-kinase inhibitor targeting VEGFR2 among other kinases.
Bevacizumab: A monoclonal antibody that inhibits vascular endothelial growth factor (VEGF).
Uniqueness of YF-452
This compound is unique due to its specific inhibition of VEGFR2 phosphorylation and its downstream signaling pathways. Unlike other compounds that may target multiple kinases or pathways, this compound’s selective action on VEGFR2 makes it a promising candidate for targeted antiangiogenic therapy .
Propriétés
Numéro CAS |
1951466-83-3 |
|---|---|
Formule moléculaire |
C24H26BrN3O |
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
1-[9-[(4-bromophenyl)methyl]-3,4-dihydro-1H-pyrido[3,4-b]indol-2-yl]-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C24H26BrN3O/c25-19-9-7-18(8-10-19)15-28-22-6-2-1-5-20(22)21-11-14-27(16-23(21)28)24(29)17-26-12-3-4-13-26/h1-2,5-10H,3-4,11-17H2 |
Clé InChI |
WIRUYQFUVBBWPT-UHFFFAOYSA-N |
SMILES |
BrC(C=C1)=CC=C1CN(C2=C3CCN(C(CN4CCCC4)=O)C2)C5=C3C=CC=C5 |
SMILES canonique |
C1CCN(C1)CC(=O)N2CCC3=C(C2)N(C4=CC=CC=C34)CC5=CC=C(C=C5)Br |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
YF-452 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


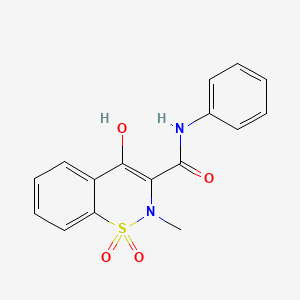
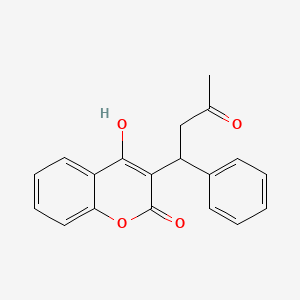
![6-[[4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B611798.png)
![sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B611803.png)

